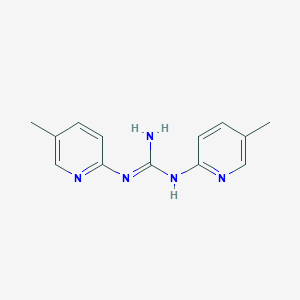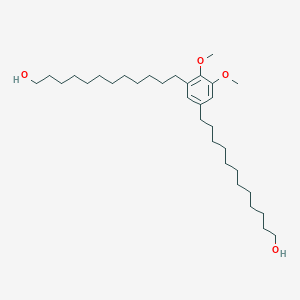
12,12'-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol): is an organic compound characterized by the presence of two dodecan-1-ol groups attached to a 4,5-dimethoxy-1,3-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol) typically involves the reaction of 4,5-dimethoxy-1,3-phenylene with dodecan-1-ol under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process often requires careful control of temperature and solvent choice to ensure the successful formation of the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound may be used to study the interactions between organic molecules and biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific therapeutic effects.
Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials. Its properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which 12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- (4,5-Dimethoxy-1,2-phenylene)dimethanol
- 2,2’- [1,2-Phenylenebis (oxy)]diacetamide
- 4,4’-((2,5-dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzaldehyde
Uniqueness: 12,12’-(4,5-Dimethoxy-1,3-phenylene)di(dodecan-1-ol) is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry.
Properties
CAS No. |
13149-39-8 |
|---|---|
Molecular Formula |
C32H58O4 |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
12-[3-(12-hydroxydodecyl)-4,5-dimethoxyphenyl]dodecan-1-ol |
InChI |
InChI=1S/C32H58O4/c1-35-31-28-29(23-19-15-11-7-3-5-9-13-17-21-25-33)27-30(32(31)36-2)24-20-16-12-8-4-6-10-14-18-22-26-34/h27-28,33-34H,3-26H2,1-2H3 |
InChI Key |
OFGHYBXKQQHZOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CCCCCCCCCCCCO)CCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


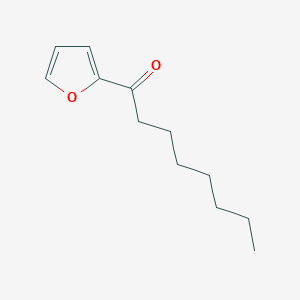
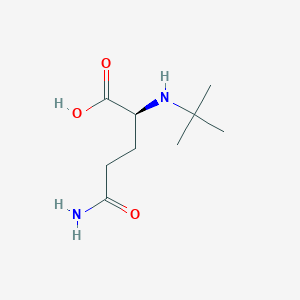
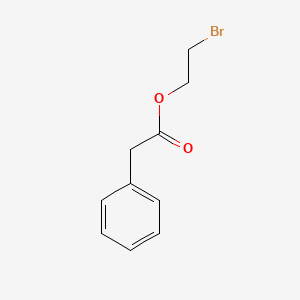

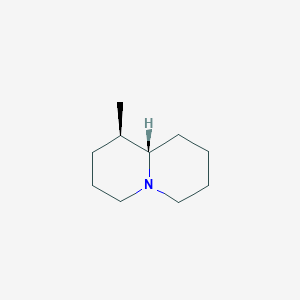

![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
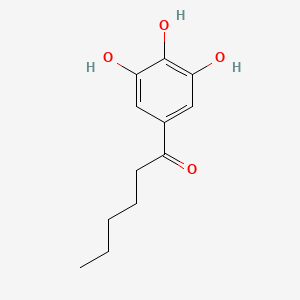
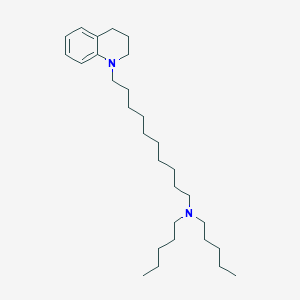
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)


